molecular formula C17H16N2O2 B2709023 N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-87-4

N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2709023
CAS No.: 1257546-87-4
M. Wt: 280.327
InChI Key: YDIXNQWLROREPE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetically designed small molecule for research purposes. This compound features a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: a furan ring and a pyrrole ring, linked by an acetamide spacer. The pyrrole heterocycle is a significant scaffold found in numerous biologically active compounds and natural products, known for its ability to interact with various enzymes and receptors . Similarly, furan-based structures are prevalent in drug discovery efforts. The specific structural combination in this molecule suggests potential for interdisciplinary investigation. Researchers may find it a valuable intermediate for synthesizing more complex heterocyclic systems or a candidate for profiling against a range of biological targets. Its core structure is analogous to scaffolds being explored in several therapeutic areas, including as inhibitors of enzymes like acetylcholinesterase (AChE) for neurodegenerative conditions , as anticonvulsant agents , and as novel insecticidal agents . Further laboratory research is required to fully elucidate its specific mechanism of action, physicochemical properties, and research applications. This product is intended for use by qualified research professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIXNQWLROREPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetamide under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which allows the reaction to proceed under mild conditions with good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl and pyrrole derivatives.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:
N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide features a furan ring, a phenyl group, and a pyrrole ring. This combination of functional groups contributes to its reactivity and biological interactions.

Molecular Formula: C18H18N2O2
Molecular Weight: 298.35 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its unique structural features. Research indicates that it may exhibit:

Antimicrobial Properties: Studies have shown that compounds with similar structures often possess significant antimicrobial activity. The furan and pyrrole moieties are known to enhance the compound's interaction with microbial targets.

Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain under investigation, but initial results indicate promising activity against various cancer cell lines .

Chemical Research

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Functional and Application Insights

  • The pyrrole and phenyl groups in the target may also align with pharmacophores seen in pharmaceuticals, as seen in patent-derived analogs ().
  • Stereochemical Considerations: The trifluoroacetamide derivative D-95 () exhibits significant optical activity ([α]D = –53), highlighting the role of stereochemistry in bioactivity. The target compound’s non-chiral structure may simplify synthesis but limit enantiomer-specific interactions .

Characterization Techniques

  • Spectroscopy : The target compound and its benzyl analog () rely on FTIR and Raman for functional group analysis, whereas OSMI-1 employs HRMS for precise mass confirmation .
  • Chromatography : GC/MS is commonly used for purity assessment in acetamides, as demonstrated in and .

Biological Activity

N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is an organic compound characterized by its unique structural features, including a furan ring, a phenyl group, and a pyrrole ring. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This structure includes:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyrrole ring : A five-membered ring with nitrogen.
  • Phenyl group : A benzene derivative that enhances the compound's reactivity.

Synthesis Methods

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetamide. Common methods include:

  • Catalytic Condensation : Using iron (III) chloride in water to facilitate the reaction under mild conditions.
  • Purification Techniques : Employing methods such as recrystallization or chromatography to achieve high purity and yield.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing pyrrole and furan moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

The presence of both furan and pyrrole rings in this compound suggests a potential for similar or enhanced antimicrobial effects.

Anticancer Activity

Research has indicated that compounds with pyrrole structures can induce apoptosis in cancer cells. The mechanisms may involve:

  • Inhibition of Specific Enzymes : Targeting enzymes that are crucial for cancer cell proliferation.
  • Receptor Interaction : Binding to receptors involved in cell signaling pathways that regulate growth and survival .

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Modulation : Interacting with specific enzymes to alter their activity.
  • Receptor Binding : Potentially affecting signaling pathways critical for cellular functions .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(furan-2-ylmethyl)-2-phenyacetamideLacks pyrrole ringLimited biological activity
2-phenylenediamineLacks furan ringModerate antibacterial properties

The dual presence of furan and pyrrole rings in N-(furan-2-ylmethyl)-2-phenylenediamine enhances its reactivity and potential biological activity compared to its analogs.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Pyrrole Derivatives : Investigated the antibacterial activity against E. coli and S. aureus, showing promising results with MIC values significantly lower than standard antibiotics .
  • Anticancer Research : Evaluated the cytotoxic effects on human cancer cell lines (HeLa and A549), highlighting the potential of these compounds in cancer therapy .

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